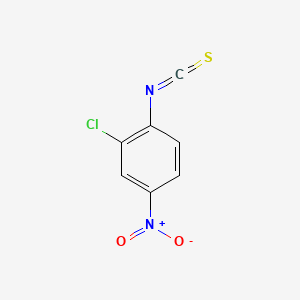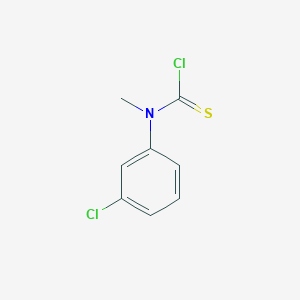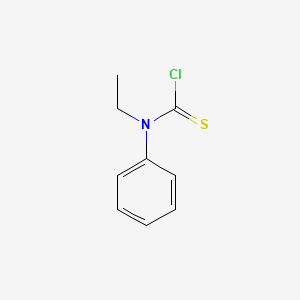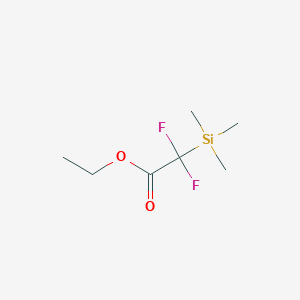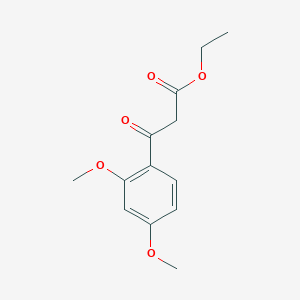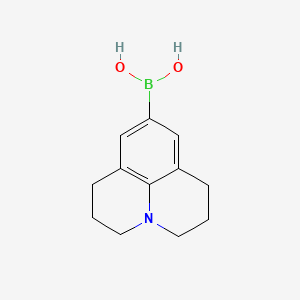
4,5-Dimethyl-2-furoic acid
Overview
Description
4,5-Dimethyl-2-furoic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 2 position
Mechanism of Action
Target of Action
Furanic compounds, which include 4,5-dimethyl-2-furoic acid, are known for their reactivity . They are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .
Mode of Action
Furanic compounds, including this compound, are known to undergo various chemical transformations . For instance, the oxidation of furfural, a related furanic compound, gives the corresponding 2-furoic acid, which can be transformed into dicarboxylic acids and unsubstituted compounds .
Biochemical Pathways
It is known that furanic compounds, including this compound, are involved in various biological processes . For instance, furfural degradation proceeds via 2-furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate .
Pharmacokinetics
It is known that this compound is a colorless crystalline substance, readily soluble in alcohol and ether, but sparingly soluble in cold water . This solubility profile may influence its bioavailability.
Result of Action
Furanic compounds, including this compound, are known for their reactivity and potential applications in the synthesis of new fuels and polymer precursors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents may affect its distribution and availability in various environments . Moreover, the compound’s stability could be influenced by factors such as temperature, pH, and presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that furanic compounds, including 4,5-Dimethyl-2-furoic acid, can undergo biological transformations . For instance, a genetically modified Pseudomonas putida KT2440 was able to produce 2-furoic acid from furfural and 5-HMF, with 2-furoic acid being a mutual intermediate of furfural and 5-HMF metabolism .
Molecular Mechanism
It is known that furanic compounds can undergo oxidation and reduction processes in biological systems
Temporal Effects in Laboratory Settings
One study has shown that Diels–Alder reactions involving 2-furoic acids, a class of compounds that includes this compound, can be performed under very mild conditions .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that furanic compounds can be metabolized by microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-2-furoic acid can be synthesized through several methods. One common approach involves the oxidation of 4,5-dimethyl-2-furaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reduction of methyl 4,5-dimethyl-2-furoate using zinc dust in acetic acid, followed by hydrolysis to yield the desired acid .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 4,5-dimethyl-2-furaldehyde. This process is carried out under controlled conditions to ensure high yield and purity of the product. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 4,5-dimethyl-2-furanone.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc dust in acetic acid.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: 4,5-Dimethyl-2-furanone.
Reduction: 4,5-Dimethyl-2-furanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4,5-Dimethyl-2-furoic acid has several applications in scientific research:
Comparison with Similar Compounds
2-Furoic Acid: Lacks the methyl groups at the 4 and 5 positions, resulting in different reactivity and properties.
2,5-Dimethylfuran: Similar structure but lacks the carboxylic acid group, leading to different chemical behavior.
4,5-Dimethyl-2-furanone: An oxidized derivative of 4,5-dimethyl-2-furoic acid with distinct chemical properties.
Uniqueness: this compound’s unique combination of a furan ring with methyl and carboxylic acid substituents makes it a versatile compound in organic synthesis and materials science. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in research and industry .
Properties
IUPAC Name |
4,5-dimethylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVXYXRSJIWWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379275 | |
| Record name | 4,5-Dimethyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89639-83-8 | |
| Record name | 4,5-Dimethyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4,5-Dimethyl-2-furoic acid?
A1: this compound is an organic compound belonging to the furan carboxylic acid family. It has been investigated as a potential chemical building block. [, , ]
Q2: Where can I find information about the synthesis of this compound?
A2: Several publications describe the synthesis of this compound. You can find a detailed procedure in the paper titled "Convenient Synthesis of this compound." []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



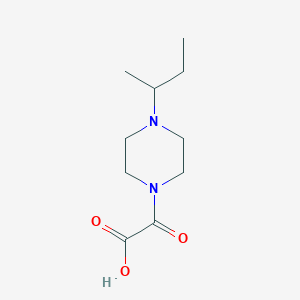
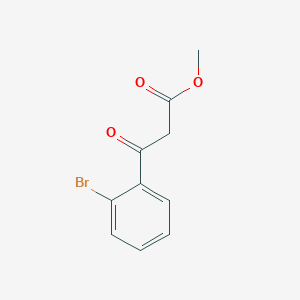
![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)
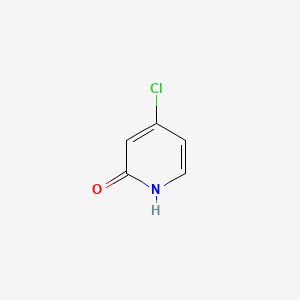

![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)
